![molecular formula C22H25FN4O4 B4063079 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4063079.png)
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline
Overview
Description
5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is 428.18598345 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroscopic Properties
A study by Kulszewicz-Bajer et al. (2004) developed a new synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by the reduction of the nitro groups. This method was used to prepare aniline tetramers, which were characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies, highlighting the spectroscopic properties and synthetic versatility of related compounds (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).
Piperazine Derivatives as Antimicrobial and Antifungal Agents
Research by Suryavanshi and Rathore (2017) on the synthesis of piperazine derivatives, including methods similar to those potentially used for the synthesis of the compound , demonstrated significant antimicrobial and antifungal properties. These findings underline the pharmacological potential of piperazine analogs (Suryavanshi & Rathore, 2017).
Solid-Phase Synthesis Methods
Lee, Gauthier, and Rivero (1999) described a solid-phase synthetic method for 3,4,5-substituted 1,5-benzodiazepin-2-ones, starting from 4-fluoro-3-nitrobenzoic acid. This study showcases the applicability of solid-phase synthesis in generating complex structures from simple fluoro-nitrobenzoic acid derivatives, offering insights into potential synthetic routes for the target compound (Lee, Gauthier, & Rivero, 1999).
Vibrational Spectroscopic Studies and Quantum Chemistry Calculations
Anto et al. (2008) conducted vibrational spectroscopic studies and ab initio calculations on 5-nitro-2-(p-fluorophenyl)benzoxazole, prepared from compounds similar to the one . This research highlights the detailed spectroscopic analysis and theoretical calculations that can be applied to understand the chemical behavior and properties of related compounds (Anto et al., 2008).
properties
IUPAC Name |
(4-fluorophenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c23-17-5-3-16(4-6-17)22(28)26-11-9-25(10-12-26)18-7-8-21(27(29)30)20(14-18)24-15-19-2-1-13-31-19/h3-8,14,19,24H,1-2,9-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCHRCQEZBZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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